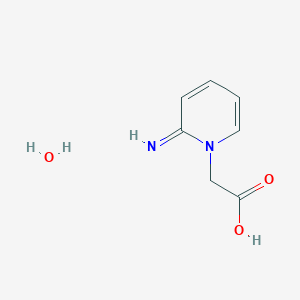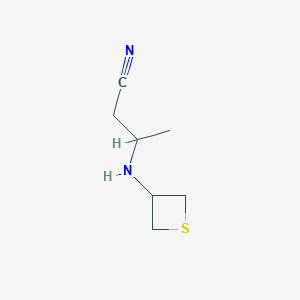
3-(Thietan-3-ylamino)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thietan-3-ylamino)butanenitrile is a chemical compound with the molecular formula C7H12N2S It contains a thietane ring, which is a four-membered sulfur-containing heterocycle, and a butanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thietan-3-ylamino)butanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . These reactions typically require specific conditions such as the presence of a base or a photochemical reactor.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic thioetherifications or cycloadditions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(Thietan-3-ylamino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietane ring opens to form different products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
3-(Thietan-3-ylamino)butanenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Thietan-3-ylamino)butanenitrile involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate different biochemical pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Thietane: A simple four-membered sulfur-containing ring.
Thiirane: A three-membered sulfur-containing ring.
Oxetane: A four-membered oxygen-containing ring.
Uniqueness
3-(Thietan-3-ylamino)butanenitrile is unique due to the presence of both a thietane ring and a butanenitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H12N2S |
|---|---|
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
3-(thietan-3-ylamino)butanenitrile |
InChI |
InChI=1S/C7H12N2S/c1-6(2-3-8)9-7-4-10-5-7/h6-7,9H,2,4-5H2,1H3 |
Clave InChI |
WCRNZCWLNANPOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#N)NC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B13007685.png)
![3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13007691.png)
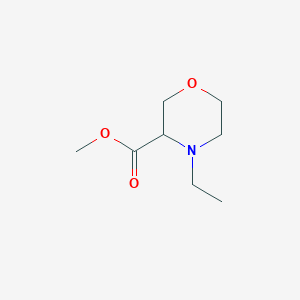
![2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol](/img/structure/B13007716.png)
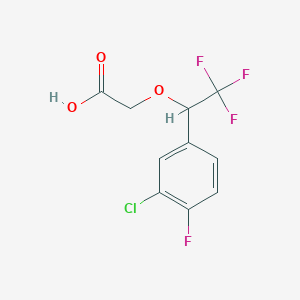
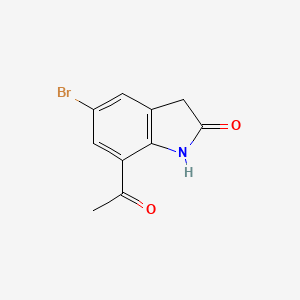
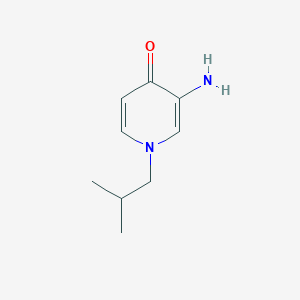
![tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13007740.png)
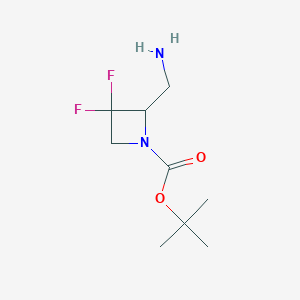
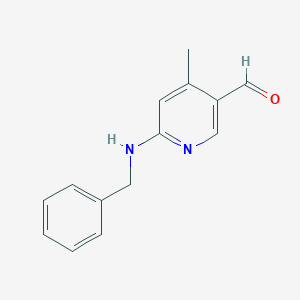
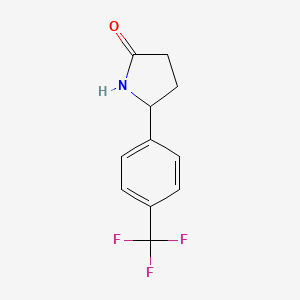

![8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13007772.png)
